molecular formula C8H16N2OS B13287177 N-tert-butyl-1,3-thiazolidine-4-carboxamide

N-tert-butyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B13287177
M. Wt: 188.29 g/mol
InChI Key: CAFXTIBLUGDWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1,3-thiazolidine-4-carboxamide is a chemical compound with a molecular formula of C8H17N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of tert-butylamine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Various synthetic protocols have been studied to optimize the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted thiazolidine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-tert-butyl-1,3-thiazolidine-4-carboxamide include other thiazolidine derivatives, such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid . These compounds share the thiazolidine ring structure but differ in their substituents and functional groups.

Uniqueness: this compound is unique due to its tert-butyl group, which imparts specific steric and electronic properties to the compound. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-tert-butyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

CAFXTIBLUGDWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.